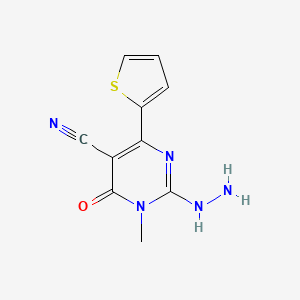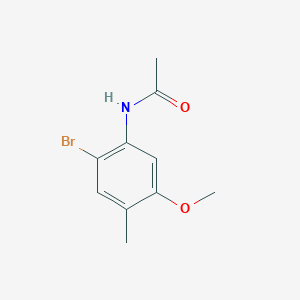
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- is a complex organic compound with the molecular formula C18H13FO2 and a molecular weight of 280.293 g/mol . This compound is characterized by a naphthalene ring substituted with a carboxylic acid group, a fluorine atom, and a phenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, halogenation, and carboxylation. The reaction conditions may vary, but common reagents include aluminum chloride (AlCl3) for acylation and fluorine sources for halogenation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological targets and pathways.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- include:
2-Naphthalenecarboxylic acid: Lacks the fluorine and phenylmethyl groups, making it less reactive.
7-Fluoro-2-naphthoic acid: Similar structure but without the phenylmethyl group, affecting its chemical properties.
1-(Phenylmethyl)-2-naphthoic acid: Similar but lacks the fluorine atom, impacting its stability and reactivity
These comparisons highlight the unique combination of substituents in 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)-, which contribute to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
3109-49-7 |
|---|---|
Molekularformel |
C18H13FO2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
1-benzyl-7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13FO2/c19-14-8-6-13-7-9-15(18(20)21)17(16(13)11-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21) |
InChI-Schlüssel |
VGBKMOBYHDGDEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C=CC3=C2C=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


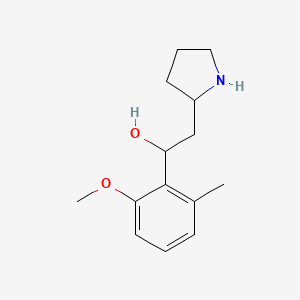
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)
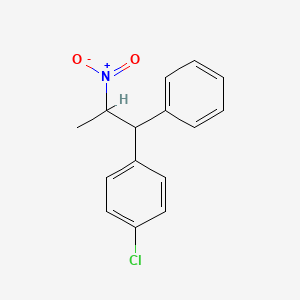
![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)

![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
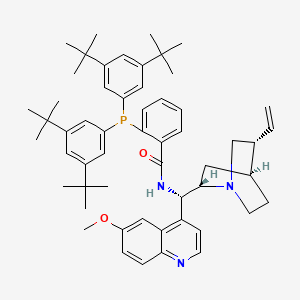
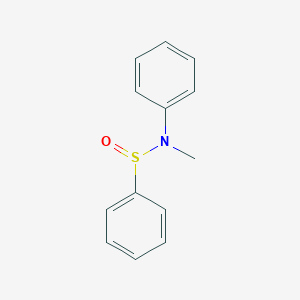
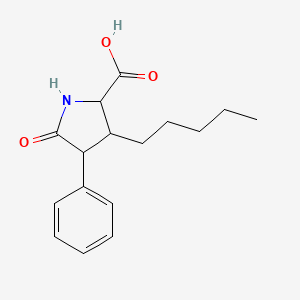
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
